molecular formula C17H19N3O3 B2565662 2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine CAS No. 2034315-03-0

2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine

Cat. No.: B2565662
CAS No.: 2034315-03-0
M. Wt: 313.357
InChI Key: LOVYDRMOFPSIFE-UHFFFAOYSA-N
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Description

2-Methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring linked through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and organoboron reagents, which facilitate the formation of carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-Methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a ligand for neuronal nicotinic acetylcholine receptors, it may modulate the activity of these receptors, affecting neurotransmission and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is unique due to its combination of a methoxy-substituted pyridine ring and a piperidine ring linked through a carbonyl group. This structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-22-16-3-2-13(12-19-16)17(21)20-10-6-15(7-11-20)23-14-4-8-18-9-5-14/h2-5,8-9,12,15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVYDRMOFPSIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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